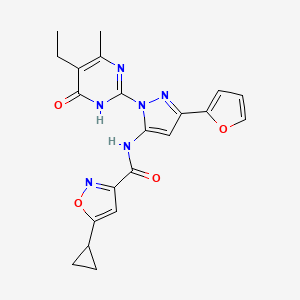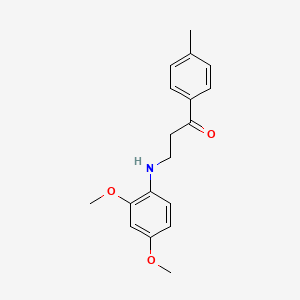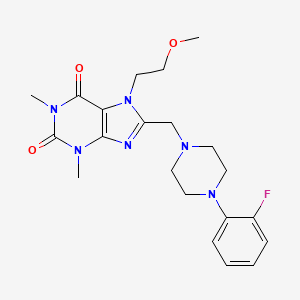
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by the nucleotides ATP and ADP. P2Y1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission.
科学研究应用
Cancer Therapeutics: FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs): are critical in various types of tumors. Targeting FGFRs is a promising strategy for cancer therapy. Compounds similar to the one have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and more . By inhibiting these receptors, such compounds can potentially be used to treat cancers like breast, lung, prostate, bladder, and liver cancer.
Kinase Inhibition and Apoptosis Induction
Pyrrolopyrimidine derivatives, which share a similar structure with the compound of interest, have been identified as potential multi-targeted kinase inhibitors and apoptosis inducers . These compounds can induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as effective anticancer therapeutics.
Development of Targeted Kinase Inhibitors (TKIs)
The pursuit of more potent and effective TKIs is ongoing, with halogenated derivatives showing promise. The compound could serve as a lead for the development of new TKIs with improved efficacy against resistant mutations and reduced adverse effects .
Optimization of Existing Drugs
Research aims to optimize the use of existing drugs by developing newer generation drugs with improved efficacy. The compound “8-(butylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione” could be a candidate for such optimization, potentially overcoming limitations like high costs and adverse effects .
Personalized Medicine
Identifying biomarkers for personalized medicine is a key research area. Compounds like the one could be used to identify biomarkers that predict the efficacy of cancer treatments, leading to more personalized and effective therapies .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interactions between compounds and their target enzymes. The compound’s structure could provide insights into its binding interactions, which is crucial for the development of new drugs with enhanced potency .
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other purine derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions .
Biochemical Pathways
Purine derivatives often play roles in nucleic acid metabolism and signal transduction
Pharmacokinetics
Its metabolism and excretion would likely involve the liver and kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other purine derivatives, it might influence cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature might denature the compound, reducing its efficacy .
属性
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2S/c1-5-6-9-22-15-16-12-11(19(15)8-7-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCVWHXOJQAHFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)
![methyl 2-{[(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetyl]amino}benzoate](/img/structure/B2353746.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)

